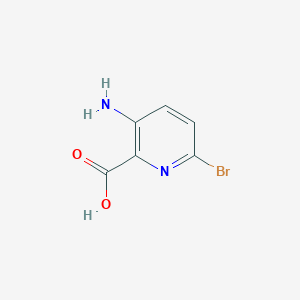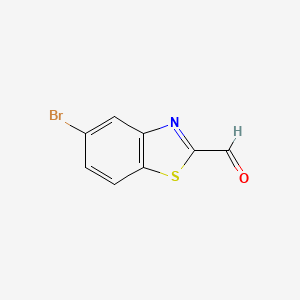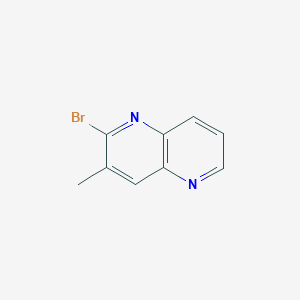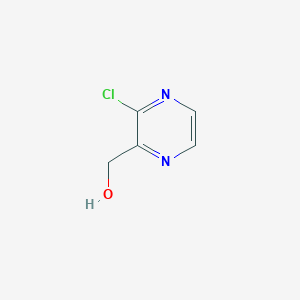
3-Brom-2-fluor-5-methylphenylboronsäure
Übersicht
Beschreibung
“3-Bromo-2-fluoro-5-methylphenylboronic acid” is a boronic acid compound with a molecular weight of 232.84 . It is a solid substance at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is (3-bromo-5-fluoro-2-methylphenyl)boronic acid . Its InChI code is 1S/C7H7BBrFO2/c1-4-6(8(11)12)2-5(10)3-7(4)9/h2-3,11-12H,1H3 .Chemical Reactions Analysis
Boronic acids, including “3-Bromo-2-fluoro-5-methylphenylboronic acid”, are often used in Suzuki-Miyaura coupling reactions . This reaction is known for its mild and functional group tolerant reaction conditions, making it a popular choice for the synthesis of biaryl compounds .Physical and Chemical Properties Analysis
“3-Bromo-2-fluoro-5-methylphenylboronic acid” is a solid at room temperature . It has a density of 1.7±0.1 g/cm3 . The compound has a boiling point of 348.2±52.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura-Kreuzkupplungsreaktionen
3-Brom-2-fluor-5-methylphenylboronsäure: ist ein entscheidendes Reagenz in Suzuki-Miyaura-Kreuzkupplungsreaktionen . Diese Reaktion ist ein Eckpfeiler der organischen Chemie und ermöglicht die Bildung von Kohlenstoff-Kohlenstoff-Bindungen zwischen verschiedenen organischen Einheiten. Die Boronsäure fungiert als nukleophiler Partner und koppelt in Gegenwart eines Palladiumkatalysators mit Aryl- oder Vinylhalogeniden. Diese Methode wird häufig zur Synthese komplexer organischer Verbindungen verwendet, darunter Pharmazeutika, Agrochemikalien und organische Materialien.
Protodeboronierungsstudien
Die Verbindung wird in Protodeboronierungsstudien verwendet, um die Entfernung der Borgruppe aus Boronsäureestern zu verstehen . Protodeboronierung ist ein entscheidender Schritt in der organischen Synthese, insbesondere wenn die Entfernung der Borgruppe erforderlich ist, nachdem sie ihren Zweck in früheren Reaktionsschritten erfüllt hat. Dieser Prozess ist für die Synthese von Naturstoffen und komplexen Molekülen unerlässlich.
Radikal-polare Crossover-Reaktionen
Sie dient als Substrat in Radikal-polare-Crossover-Reaktionen . Diese Reaktionen sind ein neuartiger Ansatz zur Erzeugung komplexer Moleküle, bei dem eine Radikalart erzeugt wird und dann eine polare Reaktion eingeht. Diese duale Reaktivitätsweise eröffnet neue Wege für den Aufbau von Kohlenstoffgerüsten, die sonst schwierig zu synthetisieren sind.
Homologierungsreaktionen
Diese Boronsäure ist an Homologierungsreaktionen beteiligt, bei denen sie bei Kettenverlängerungsverfahren hilft . Homologierung ist besonders nützlich im Bereich der Wirkstoffforschung, wo geringfügige Modifikationen der Molekülstruktur zu signifikanten Veränderungen der biologischen Aktivität führen können.
Arylierungsverfahren
Die Verbindung ist integraler Bestandteil von Arylierungsverfahren, bei denen eine Arylgruppe in ein Molekül eingeführt wird . Arylierung ist entscheidend für die Diversifizierung molekularer Frameworks, insbesondere bei der Entwicklung neuer medizinischer Verbindungen.
Amidaktivierung und -funktionalisierung
Forscher verwenden This compound bei der Aktivierung und Funktionalisierung von Amiden . Amide sind häufige Verknüpfungen in organischen Verbindungen, und ihre Modifikation ist wichtig, um die Eigenschaften eines Moleküls zu verändern, z. B. seine Wirksamkeit zu erhöhen oder sein pharmakokinetisches Profil zu verbessern.
Entwicklung von bor-dotierten Halbleitern
In der Materialwissenschaft wird diese Boronsäure für die Entwicklung von bor-dotierten Halbleitern untersucht . Bor-Dotierung ist eine Methode zur Modulation der elektrischen Eigenschaften von Halbleitern, die entscheidend für die Weiterentwicklung elektronischer Geräte ist.
Synthese von borhaltigen Polymeren
Schließlich wird sie bei der Synthese von borhaltigen Polymeren verwendet . Diese Polymere haben einzigartige Eigenschaften, wie z. B. Flammhemmfähigkeit und Neutronenabsorption, was sie für verschiedene industrielle Anwendungen wertvoll macht, z. B. in der Luft- und Raumfahrt und in der Nuklearindustrie.
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Wirkmechanismus
Target of Action
Boronic acids, in general, are known to be used in suzuki-miyaura coupling reactions , which suggests that the compound might interact with palladium catalysts and other organic groups in these reactions .
Mode of Action
3-Bromo-2-fluoro-5-methylphenylboronic acid likely participates in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium . This transmetalation step is part of the reaction mechanism and results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which 3-Bromo-2-fluoro-5-methylphenylboronic acid likely participates, is a key biochemical pathway . This reaction is used to form carbon-carbon bonds, which are fundamental in organic synthesis and can lead to the production of a wide range of organic compounds .
Pharmacokinetics
As a boronic acid, it is expected to have good stability and reactivity, which are important for its role in suzuki-miyaura coupling reactions .
Result of Action
The result of the action of 3-Bromo-2-fluoro-5-methylphenylboronic acid is the formation of new carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This can lead to the synthesis of various organic compounds, contributing to the diversity and complexity of organic chemistry .
Action Environment
The action of 3-Bromo-2-fluoro-5-methylphenylboronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura coupling reactions can be affected by the choice of catalyst, the presence of a base, and the reaction temperature . Moreover, the compound’s stability might be influenced by storage conditions, as suggested by the recommended storage temperature of 2-8°C .
Eigenschaften
IUPAC Name |
(3-bromo-2-fluoro-5-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrFO2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRBZWKLVJIPQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)Br)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659384 | |
| Record name | (3-Bromo-2-fluoro-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957066-00-1 | |
| Record name | (3-Bromo-2-fluoro-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(3-aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B1519840.png)










